(D-LEU2)-MELANOCYTE-STIMULATING HORMONE-RELEASE INHIBITING FACTOR

概要

説明

(D-LEU2)-MELANOCYTE-STIMULATING HORMONE-RELEASE INHIBITING FACTOR is a peptide hormone that plays a crucial role in regulating the release of melanocyte-stimulating hormone (MSH).

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (D-LEU2)-MELANOCYTE-STIMULATING HORMONE-RELEASE INHIBITING FACTOR typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Resin Loading: The initial amino acid is attached to a solid resin.

Deprotection: The protecting group on the amino acid is removed.

Coupling: The next amino acid is activated and coupled to the growing peptide chain.

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this peptide hormone involves large-scale SPPS, utilizing automated peptide synthesizers to ensure high yield and purity. The process is optimized for scalability, with stringent quality control measures to ensure consistency and efficacy.

化学反応の分析

Types of Reactions

(D-LEU2)-MELANOCYTE-STIMULATING HORMONE-RELEASE INHIBITING FACTOR undergoes various chemical reactions, including:

Oxidation: This reaction can modify the peptide’s structure and function.

Reduction: Reduction reactions can reverse oxidation effects.

Substitution: Amino acid residues in the peptide can be substituted to alter its properties.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide (H2O2), performic acid.

Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

Substitution Reagents: Amino acid derivatives, coupling agents like HBTU or DIC.

Major Products Formed

The major products formed from these reactions include modified peptides with altered biological activity, which can be used for further research and therapeutic applications.

科学的研究の応用

(D-LEU2)-MELANOCYTE-STIMULATING HORMONE-RELEASE INHIBITING FACTOR has a wide range of scientific research applications:

Chemistry: Used in studies of peptide synthesis and modification.

Biology: Investigated for its role in hormone regulation and signaling pathways.

Medicine: Potential therapeutic applications in conditions related to hormone imbalances.

Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

作用機序

The mechanism of action of (D-LEU2)-MELANOCYTE-STIMULATING HORMONE-RELEASE INHIBITING FACTOR involves binding to specific receptors on target cells, inhibiting the release of melanocyte-stimulating hormone. This inhibition occurs through a complex signaling pathway that involves various molecular targets and intermediates .

類似化合物との比較

Similar Compounds

Somatostatin: Inhibits the release of growth hormone and other hormones.

Dopamine: Acts as a prolactostatin, inhibiting prolactin release.

Follistatin: Inhibits follicle-stimulating hormone.

Uniqueness

(D-LEU2)-MELANOCYTE-STIMULATING HORMONE-RELEASE INHIBITING FACTOR is unique in its specific inhibition of melanocyte-stimulating hormone release, distinguishing it from other hormone-inhibiting factors that target different hormones and pathways .

生物活性

(D-LEU2)-Melanocyte-Stimulating Hormone-Release Inhibiting Factor, also known as MIF-1 or Pro-Leu-Gly-NH₂, is a peptide with significant biological activity, particularly in the modulation of melanocyte-stimulating hormone (MSH) release and its associated physiological effects. This article explores the compound's biological activity, mechanisms, and implications based on diverse research findings.

Overview of (D-LEU2)-MIF

(D-LEU2)-MIF is derived from the cleavage of oxytocin and has been shown to inhibit the release of α-MSH, a hormone that plays a crucial role in pigmentation and various physiological processes. The compound exhibits a complex profile of actions, including:

- Inhibition of α-MSH Release : It blocks the secretion of α-MSH from the pituitary gland, which is crucial for regulating skin pigmentation and appetite control .

- Dopaminergic Activity : It increases dopamine levels in the brain, potentially influencing mood and cognitive functions .

- Opioid Antagonism : The peptide antagonizes physiological and behavioral effects mediated by opioids, suggesting potential applications in pain management and addiction treatment .

The biological activity of (D-LEU2)-MIF involves several mechanisms:

- Receptor Interactions : It acts on specific receptors in the brain, including dopamine D2 and D4 receptors, enhancing dopaminergic signaling while inhibiting α-MSH release .

- Neuropeptide Modulation : By modulating neuropeptide release, it influences various physiological responses related to stress and mood disorders .

- Resistance to Metabolism : The peptide is resistant to metabolic degradation in the bloodstream, allowing it to cross the blood-brain barrier effectively .

Clinical Studies

A notable clinical study investigated the antidepressant effects of (D-LEU2)-MIF. In a double-blind trial involving patients with depression, four out of five participants showed significant improvement after receiving 60 mg of MIF for six consecutive days. This suggests its potential as an antidepressant agent, although further studies are needed to confirm these findings .

In Vitro Studies

In vitro studies have demonstrated that (D-LEU2)-MIF can influence melanin synthesis. For instance:

- Melanin Synthesis Inhibition : Research indicated that MIF could reduce melanin synthesis in melanocytes stimulated by α-MSH or UV radiation. This inhibition was linked to its competitive mechanism against tyrosinase activity, a key enzyme in melanin production .

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| α-MSH Release Inhibition | Blocks secretion of α-MSH from pituitary gland |

| Dopamine Level Increase | Enhances dopaminergic signaling in the brain |

| Opioid Effects Antagonism | Reduces physiological effects mediated by opioids |

| Antidepressant Potential | Demonstrated efficacy in clinical trials for mood disorders |

| Melanin Synthesis Modulation | Inhibits melanin production in response to α-MSH stimulation |

Case Studies

- Antidepressant Efficacy : A pilot study highlighted the effectiveness of (D-LEU2)-MIF in alleviating symptoms of depression among participants after short-term administration. The results indicated rapid onset of action within two to three days post-treatment .

- Impact on Melanocyte Activity : In laboratory settings, (D-LEU2)-MIF was shown to significantly decrease melanin content in human melanocytes under stimulation conditions, providing insights into its potential use for skin pigmentation disorders .

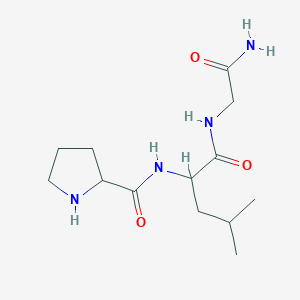

特性

IUPAC Name |

N-[1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N4O3/c1-8(2)6-10(12(19)16-7-11(14)18)17-13(20)9-4-3-5-15-9/h8-10,15H,3-7H2,1-2H3,(H2,14,18)(H,16,19)(H,17,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOOJLZTTWSNHOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NCC(=O)N)NC(=O)C1CCCN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。